

Spectroscopic Data for 1-Undecanol-d4: A Technical Guide

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Compound of Interest		
Compound Name:	1-Undecanol-d4	
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This technical guide provides an in-depth overview of the expected spectroscopic data for **1-Undecanol-d4**, a deuterated form of **1-Undecanol**. Due to the limited availability of specific experimental spectra for **1-Undecanol-d4** in public databases, this document presents the comprehensive spectroscopic data for the non-deuterated isotopologue, **1-Undecanol**. It further offers a detailed theoretical explanation of the anticipated variations in Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data resulting from deuterium labeling.

Disclaimer: The quantitative data and spectra presented herein are for the non-deuterated 1-Undecanol. The discussion regarding **1-Undecanol-d4** is based on established principles of spectroscopy and assumes deuteration at the C1 and C2 positions (1,1,2,2-tetradeutero-1-undecanol), a common labeling pattern.

Data Presentation: Spectroscopic Data for 1-Undecanol

The following tables summarize the key quantitative data for 1-Undecanol.

¹H NMR Data (500 MHz, CDCl₃)



Chemical Shift (δ)	Multiplicity	Integration	Assignment
3.64	Triplet	2H	H-1
1.57	Quintet	2H	H-2
1.26	Multiplet	16H	H-3 to H-10
0.88	Triplet	3H	H-11
1.35	Singlet	1H	-OH

¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppm	Assignment
63.1	C-1
32.8	C-2
31.9	C-9
29.6	C-4 to C-8
29.3	C-3
25.7	C-10
22.7	C-11
14.1	C-12

Mass Spectrometry (Electron Ionization, 70 eV)



m/z	Relative Intensity (%)	Proposed Fragment
172	<1	[M]+
154	5	[M-H ₂ O] ⁺
126	10	[M-C ₃ H ₆ O] ⁺
98	20	[M-C ₅ H ₁₀ O] ⁺
84	35	[C ₆ H ₁₂] ⁺
70	60	[C5H10] ⁺
56	85	[C ₄ H ₈] ⁺
43	100	[C ₃ H ₇] ⁺
31	50	[CH₂OH]+

Spectroscopic Data for 1-Undecanol-d4: A Theoretical Analysis

The introduction of four deuterium atoms at the C1 and C2 positions of 1-Undecanol would lead to predictable and significant changes in its NMR and MS spectra.

Expected ¹H NMR Spectrum of 1,1,2,2-tetradeutero-1-undecanol

- Disappearance of H-1 and H-2 Signals: The signals at 3.64 ppm (triplet, H-1) and 1.57 ppm (quintet, H-2) would be absent in the ¹H NMR spectrum.
- Simplified H-3 Signal: The signal for the H-3 protons would be simplified due to the absence of coupling with the H-2 protons. It would likely appear as a triplet, coupling only to the H-4 protons.
- Unchanged Signals: The signals for H-4 to H-11 and the hydroxyl proton would remain largely unchanged in their chemical shift and multiplicity.



Expected ¹³C NMR Spectrum of 1,1,2,2-tetradeutero-1-undecanol

- Attenuation and Splitting of C-1 and C-2 Signals: The signals for C-1 (63.1 ppm) and C-2 (32.8 ppm) would exhibit characteristic changes due to C-D coupling. The signals would be split into multiplets (typically a 1:2:3:2:1 quintet for a CD₂ group) and would be significantly attenuated in a proton-decoupled ¹³C NMR spectrum.
- Isotope Shift: A small upfield shift (isotope effect) of the C-1 and C-2 signals, and to a lesser extent the C-3 signal, is expected.
- Unchanged Signals: The chemical shifts of the other carbon atoms (C-3 to C-11) would be largely unaffected.

Expected Mass Spectrum of 1,1,2,2-tetradeutero-1-undecanol

- Increased Molecular Ion Mass: The molecular ion peak ([M]+) would shift from m/z 172 to m/z 176.
- Shifted Fragment Ions: Fragment ions containing the C1 and C2 positions would show a corresponding mass shift. For example:
 - The [M-H₂O]⁺ peak would shift to m/z 158 (loss of H₂O) or m/z 156 (loss of D₂O).
 - The characteristic α-cleavage fragment $[CH_2OH]^+$ at m/z 31 would be replaced by $[CD_2OH]^+$ at m/z 33.
- Unchanged Fragment Ions: Fragments arising from the cleavage of the hydrocarbon tail, not containing the deuterated positions, would remain at the same m/z values (e.g., m/z 43, 57, 71).

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of long-chain alcohols like 1-Undecanol and its deuterated analogs.



Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for the purity assessment and identification of 1-Undecanol and its deuterated analogs.[1]

- Sample Preparation and Derivatization:
 - Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent (e.g., dichloromethane or hexane).
 - To enhance volatility and improve peak shape, derivatization is recommended. A common method is silylation:
 - Transfer 100 μL of the sample solution to a reaction vial.
 - Add 100 μL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
 - Seal the vial and heat at 60-70°C for 30 minutes.
 - Cool to room temperature before injection.
- GC-MS Instrumentation and Conditions:
 - Gas Chromatograph (GC):
 - Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 μm film thickness), is recommended.[1]
 - Inlet Temperature: 250°C.
 - Injection Volume: 1 μL.
 - Injection Mode: Split (e.g., 50:1 split ratio) to prevent column overload.[1]
 - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]
 - Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.[1]



- Mass Spectrometer (MS):
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 500.
 - Ion Source Temperature: 230°C.
 - Quadrupole Temperature: 150°C.
 - Solvent Delay: 3-4 minutes.[1]
- Data Analysis:
 - Identify the peak corresponding to the derivatized 1-Undecanol based on its retention time and mass spectrum.
 - Compare the obtained mass spectrum with a reference library (e.g., NIST) for confirmation.
 - For 1-Undecanol-d4, look for the expected mass shifts in the molecular ion and key fragment ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol provides a general guideline for acquiring NMR spectra of deuterated compounds.

- · Sample Preparation:
 - Weigh 5-10 mg of the 1-Undecanol-d4 sample into a clean, dry NMR tube.
 - Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
 - Ensure the sample is fully dissolved.
- NMR Instrumentation and Data Acquisition:



 Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for better resolution.

• ¹H NMR:

- Pulse Sequence: A standard single-pulse experiment.
- Number of Scans: 16 to 64 scans.
- Relaxation Delay: 1-2 seconds.

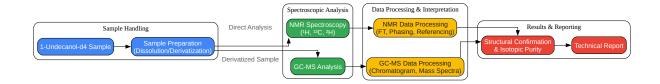
13C NMR:

- Pulse Sequence: A standard proton-decoupled single-pulse experiment.
- Number of Scans: 1024 or more, depending on the sample concentration.
- Relaxation Delay: 2-5 seconds.
- 2H NMR (Deuterium NMR):
 - This experiment directly observes the deuterium nuclei.
 - A specific probe setup may be required.
 - This can be used to confirm the positions of deuteration.
- Data Processing and Analysis:
 - Apply Fourier transformation, phase correction, and baseline correction to the acquired data.
 - Reference the spectra using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
 - Integrate the signals in the ¹H NMR spectrum to determine relative proton ratios.
 - Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.



Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a deuterated compound like **1-Undecanol-d4**.



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Caption: Workflow for the spectroscopic analysis of **1-Undecanol-d4**.

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References

- 1. benchchem.com [benchchem.com]
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